methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Description
Historical Perspectives and Discovery of 1,3,4-Thiadiazole (B1197879) Derivatives
The journey into the world of 1,3,4-thiadiazoles began in the late 19th century. The initial description of the 1,3,4-thiadiazole ring is credited to Fischer in 1882. mdpi.comresearchgate.netnih.govresearchgate.net Following this initial discovery, the fundamental nature and properties of this heterocyclic system were further elucidated by the work of chemists such as Freund and Kuhn in 1890. mdpi.comresearchgate.netresearchgate.net Early synthetic routes were developed by researchers like Bush, and the chemistry of these compounds was found to be closely linked to the discovery and reactions of hydrazines. sbq.org.br
A common and enduring method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides or their derivatives. sbq.org.brsbq.org.br This process typically involves reacting a thiosemicarbazide (B42300) with reagents like carboxylic acids, acid chlorides, or orthoesters, often in the presence of a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to form the stable five-membered ring. rsc.orgijpcbs.comisres.org These foundational synthetic strategies paved the way for the creation of a vast library of 1,3,4-thiadiazole derivatives, each with unique substitutions and potential applications.
Significance of the 1,3,4-Thiadiazole Scaffold in Chemical and Biological Research
The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds. nih.gov Its significance stems from a combination of favorable chemical and physical properties. The strong aromaticity of the 1,3,4-thiadiazole ring imparts considerable in vivo stability and generally low toxicity in higher vertebrates. nih.govrsc.org Furthermore, its mesoionic character allows it to effectively cross cellular membranes and interact with biological targets. nih.gov
This unique combination of properties has led to the discovery of 1,3,4-thiadiazole derivatives with an impressively broad spectrum of pharmacological activities. mdpi.comnih.govresearchgate.net The versatility of this scaffold allows medicinal chemists to design and synthesize novel therapeutic agents by modifying the substituents at the 2 and 5 positions of the ring. nih.gov This has resulted in the development of compounds with applications in various therapeutic areas, making the 1,3,4-thiadiazole nucleus a focal point of extensive research in drug discovery. ingentaconnect.com
| Biological Activity | Description of Findings | References |
|---|---|---|
| Anticancer | Derivatives have shown potent activity against various human cancer cell lines by interfering with DNA replication and other cellular pathways. | mdpi.comnih.govnih.govnih.gov |
| Antibacterial | Many 1,3,4-thiadiazole derivatives exhibit significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria. | researchgate.netnih.govmdpi.com |
| Antifungal | The scaffold is a component of compounds that have demonstrated efficacy against various fungal strains, including Candida albicans. | rsc.orgnih.gov |
| Anti-inflammatory | Certain derivatives have been shown to possess analgesic and anti-inflammatory properties. | rsc.orgnih.gov |
| Anticonvulsant | Compounds incorporating the 1,3,4-thiadiazole ring have been investigated for their effects on the central nervous system, showing potential anticonvulsant activity. | mdpi.comnih.gov |
| Diuretic | Some derivatives, particularly those related to the structure of acetazolamide, act as carbonic anhydrase inhibitors and exhibit diuretic effects. | mdpi.comnih.gov |
| Antitubercular | The 1,3,4-thiadiazole nucleus is present in molecules that have been evaluated for their activity against Mycobacterium tuberculosis. | rsc.orgnih.gov |
Overview of Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a Key Derivative
Within the extensive family of 1,3,4-thiadiazoles, this compound stands out as a key derivative. It is a disubstituted 1,3,4-thiadiazole, featuring an amino group (-NH₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. These functional groups are pivotal as they provide reactive sites for further chemical modifications, making the compound a valuable intermediate in organic synthesis. dovepress.comnih.gov
The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse structural motifs. acs.org Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional derivatives. This chemical versatility allows for its use in the construction of more complex molecules with tailored biological and chemical properties. Derivatives such as 2-amino-5-substituted-1,3,4-thiadiazoles are frequently employed as starting materials in the synthesis of novel compounds for pharmaceutical and materials science applications. sbq.org.brnih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₅N₃O₂S | nih.gov |
| Structure | An amino group at position 5 and a methyl carboxylate group at position 2 of a 1,3,4-thiadiazole ring. | nih.gov |
| Role | A key chemical intermediate for synthesizing more complex heterocyclic compounds. | jmchemsci.comresearchgate.net |
Properties
CAS No. |
227958-69-2 |
|---|---|
Molecular Formula |
C4H5N3O2S |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Methyl 5 Amino 1,3,4 Thiadiazole 2 Carboxylate and Analogs
Direct Synthetic Routes to Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
While a direct, one-pot synthesis of this compound is not extensively documented, its synthesis can be logically inferred from established methodologies for analogous 2-amino-5-substituted-1,3,4-thiadiazoles. A plausible and efficient route involves the cyclization of a thiosemicarbazide (B42300) precursor with an appropriate carboxylic acid derivative. Specifically, the reaction would likely proceed via the condensation of thiosemicarbazide with a derivative of oxalic acid monomethyl ester, such as methyl oxalyl chloride, followed by cyclodehydration. The use of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) is standard in such transformations to facilitate the ring closure. rsc.orgjocpr.com
General Methodologies for 1,3,4-Thiadiazole (B1197879) Ring Formation
The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methodologies often start from simple, commercially available precursors and proceed with high efficiency.
Cyclization Reactions Involving Thiosemicarbazides and Related Precursors
The most prevalent and versatile method for the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.brnih.gov This reaction is typically acid-catalyzed and involves the formation of an intermediate N-acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring. bu.edu.eg A variety of dehydrating agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. nih.gov
Commonly used reagents for this transformation are summarized in the table below:
| Reagent | Conditions | Yield (%) | Reference |
| Phosphorus oxychloride (POCl3) | Reflux | Good to excellent | rsc.orgjocpr.com |
| Concentrated Sulfuric Acid (H2SO4) | Heating | Moderate to good | nih.gov |
| Polyphosphoric Acid (PPA) | Heating | High | nih.gov |
| Methanesulfonic Acid | Reflux in toluene | Low to moderate | sbq.org.br |
The reaction mechanism initiates with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur atom attacking the carbonyl carbon, and a final dehydration step, yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br
Utilization of Lawesson's Reagent and Other Sulfur Sources in Ring Closure
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a powerful thionating agent that has found application in the synthesis of 1,3,4-thiadiazoles. tandfonline.com One common approach involves the thionation of 1,2-diacylhydrazines. The Lawesson's reagent converts the two carbonyl groups into thiocarbonyls, which is followed by a spontaneous cyclization and dehydrosulfurization to form the stable thiadiazole ring. tandfonline.comresearchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. tandfonline.com
Alternatively, 1,3,4-oxadiazoles can be converted to their corresponding 1,3,4-thiadiazole analogs using Lawesson's reagent or other sulfur sources like phosphorus pentasulfide (P4S10). tandfonline.com This transformation involves the exchange of the ring oxygen atom for a sulfur atom.
Multi-component Reactions and One-Pot Syntheses
In the pursuit of more efficient and environmentally benign synthetic methodologies, multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the construction of complex molecules from simple starting materials in a single operation. nih.gov Several one-pot procedures for the synthesis of 1,3,4-thiadiazole derivatives have been developed. For instance, a three-component reaction involving a 5-substituted-1,3,4-thiadiazol-2-amine, an aldehyde, and a mercaptoacetic acid can be employed to generate more complex thiadiazole-containing hybrids. nih.gov
Functionalization and Derivatization of the Thiadiazole Core
The 5-amino-1,3,4-thiadiazole-2-carboxylate core offers multiple sites for further chemical modification. The amino group, in particular, is a versatile handle for the introduction of a wide range of functional groups, allowing for the generation of diverse libraries of compounds for various applications.
Amino Group Derivatization (e.g., Schiff Bases, Amides)
The primary amino group at the 5-position of the thiadiazole ring readily undergoes reactions typical of aromatic amines.
Schiff Bases: Condensation of the 5-amino group with various aldehydes or ketones in the presence of an acid catalyst, such as glacial acetic acid, affords the corresponding Schiff bases (imines). jocpr.comresearchgate.net This reaction is generally straightforward and proceeds in high yield. The formation of the azomethine linkage (-N=CH-) is a key transformation for extending the molecular framework and modulating the electronic properties of the parent molecule. nih.govsphinxsai.com
Amides: The amino group can be acylated to form amides by reaction with acyl chlorides or carboxylic acids under appropriate conditions. The reaction with acyl chlorides is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, direct coupling with carboxylic acids can be achieved using standard peptide coupling reagents. The formation of an amide bond introduces a carbonyl group and further diversifies the structural possibilities. nih.govnih.gov
The table below summarizes these common derivatization reactions of the amino group:
| Derivative | Reagents | Key Bond Formed | Reference |
| Schiff Base | Aldehyde or Ketone, Acid Catalyst | Imine (-N=CH-) | jocpr.comresearchgate.net |
| Amide | Acyl Chloride, Base or Carboxylic Acid, Coupling Agent | Amide (-NH-CO-) | nih.govnih.gov |
Carboxylate Group Modifications (e.g., Esterification, Saponification)
The carboxylate group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Standard organic chemistry reactions such as saponification and esterification can be applied to this moiety to alter the compound's physical and chemical properties.
Saponification: The methyl ester can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification will produce 5-amino-1,3,4-thiadiazole-2-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.
Esterification and Transesterification: While the title compound is already a methyl ester, it can be converted to other esters (transesterification) by reacting it with a different alcohol in the presence of an acid or base catalyst. Alternatively, the carboxylic acid obtained from saponification can be reacted with various alcohols under acidic conditions (Fischer esterification) to produce a range of novel ester derivatives. These modifications are crucial for tuning properties like solubility and reactivity.
Table 1: Carboxylate Group Modification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Saponification | NaOH or KOH, followed by H₃O⁺ | 5-amino-1,3,4-thiadiazole-2-carboxylic acid |
| Esterification | R-OH, H⁺ (from the corresponding carboxylic acid) | Alkyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
Substitution Reactions on the Thiadiazole Ring
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms and a sulfur atom. researchgate.net This electronic nature makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. researchgate.net The presence of substituents, such as the amino group at the 5-position, significantly influences the ring's reactivity. researchgate.net
The primary sites for substitution reactions on this compound are the exocyclic amino group and, under certain conditions, the ring itself.
Reactions at the Amino Group: The 5-amino group is a nucleophilic center and readily undergoes reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions provide a straightforward method to introduce a wide variety of functional groups, leading to diverse derivatives with potentially new chemical and biological properties.
Nucleophilic Substitution on the Ring: Direct nucleophilic substitution on the thiadiazole ring typically requires a leaving group at the 2- or 5-position. In the case of the title compound, substitution would likely proceed via modification of the existing functional groups rather than direct displacement of a ring hydrogen. For instance, converting the amino group into a diazonium salt could create a good leaving group, enabling the introduction of various nucleophiles.
Table 2: Potential Substitution and Derivatization Reactions
| Reaction Type | Position/Functional Group | Reagents | Product Class |
|---|---|---|---|
| Acylation | 5-Amino Group | Acyl Halides, Anhydrides | N-Acyl Derivatives |
| Schiff Base Formation | 5-Amino Group | Aldehydes, Ketones | Imines (Schiff Bases) |
Formation of Metal Complexes and Coordination Compounds
The 1,3,4-thiadiazole nucleus and its derivatives are well-known for their ability to form stable coordination compounds with various transition metal ions. scispace.com this compound possesses multiple potential donor sites for metal coordination: the two nitrogen atoms of the thiadiazole ring and the nitrogen atom of the exocyclic amino group. The oxygen atoms of the carboxylate group could also participate in chelation.
This versatile ligating ability allows the compound to act as a monodentate, bidentate, or bridging ligand. jmchemsci.comresearchgate.net Research on analogous 1,3,4-thiadiazole derivatives has shown the formation of complexes with metal ions such as Co(II), Ni(II), and Cu(II). amazonaws.comnih.gov The resulting metal complexes often exhibit distinct geometries, including octahedral and square planar configurations, depending on the metal ion and the stoichiometry of the reaction. jmchemsci.comamazonaws.com The coordination of the metal can significantly alter the electronic properties and biological activity of the parent ligand. scispace.com
Table 3: Formation of Metal Complexes with 1,3,4-Thiadiazole Scaffolds
| Metal Ion | Potential Donor Atoms | Reported Geometries for Analogs |
|---|---|---|
| Cu(II) | Ring N, Amino N, Carbonyl O | Octahedral scispace.com |
| Ni(II) | Ring N, Amino N, Carbonyl O | Octahedral, Square Planar jmchemsci.comamazonaws.com |
| Co(II) | Ring N, Amino N, Carbonyl O | Octahedral nih.gov |
Structural Elucidation and Conformational Analysis of Methyl 5 Amino 1,3,4 Thiadiazole 2 Carboxylate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the identity and purity of newly synthesized compounds. For methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer detailed insights into its atomic connectivity, functional groups, molecular weight, and electronic properties.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the amino group and the methyl ester group.
-NH₂ Protons: The amino group protons typically appear as a broad singlet. In derivatives like 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, this signal is observed at approximately 7.15 ppm in DMSO-d₆. nih.gov This chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
-OCH₃ Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet, likely in the range of 3.7-4.0 ppm, a typical region for methyl esters. For instance, in a related derivative containing an ethyl propanoate group, the O-CH₃ signal was observed at 3.64 ppm. researchgate.net
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The key expected signals for this compound are:
Thiadiazole Ring Carbons (C2 and C5): The two carbons of the 1,3,4-thiadiazole (B1197879) ring are characteristically found in the downfield region of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms. In various 5-substituted-1,3,4-thiadiazol-2-amines, the C2 carbon (attached to the amino group) and the C5 carbon resonate at approximately 168 ppm and 156 ppm, respectively. dergipark.org.tr For derivatives of 2-mercapto-5-methyl-1,3,4-thiadiazole, these quaternary carbons (C-2 and C-5) are observed at around 163-165 ppm. mdpi.com
Ester Carbonyl Carbon (-C=O): The carbonyl carbon of the methyl ester group is expected to appear at a chemical shift of approximately 160-165 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group typically resonates in the upfield region, around 50-55 ppm.
2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments of proton and carbon signals. nih.gov HMBC, in particular, would show correlations between the methyl protons and the ester carbonyl carbon, as well as with the C2 carbon of the thiadiazole ring, definitively confirming the structure.
Table 1: Expected NMR Spectral Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Amino (-NH₂) | ~7.0-7.5 | Broad singlet, position is solvent-dependent |
| ¹H | Methyl Ester (-OCH₃) | ~3.7-4.0 | Sharp singlet |
| ¹³C | Thiadiazole (C5-NH₂) | ~168 | Inferred from similar 2-amino derivatives dergipark.org.tr |
| ¹³C | Thiadiazole (C2-COOCH₃) | ~156-160 | Inferred from similar derivatives dergipark.org.tr |
| ¹³C | Carbonyl (-C=O) | ~160-165 | Typical range for ester carbonyls |
| ¹³C | Methyl (-OCH₃) | ~50-55 | Typical range for ester methyls |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3100-3400 cm⁻¹. In spectra of related 2-amino-1,3,4-thiadiazoles, these bands are clearly observed. nih.gov
C=O Stretching: A strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected between 1700 and 1730 cm⁻¹. The presence of this band would be a clear indicator of the carboxylate functionality.
C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds within the thiadiazole ring typically appear in the 1500-1630 cm⁻¹ region. nih.govjmchemsci.com For example, a band around 1628 cm⁻¹ is attributed to the C=N vibration in a similar thiadiazole derivative. nih.gov
Ring Vibrations (C-S): Vibrations involving the C-S bond within the heterocyclic ring are generally observed at lower wavenumbers, often in the 1000-1300 cm⁻¹ range. jmchemsci.com
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Amino (-NH₂) | 3100 - 3400 | Medium-Strong |
| C=O Stretching | Ester (-COOCH₃) | 1700 - 1730 | Strong |
| C=N Stretching | Thiadiazole Ring | 1600 - 1630 | Medium |
| C-N Stretching | Thiadiazole Ring/Amine | 1500 - 1580 | Medium |
| C-O Stretching | Ester (-COOCH₃) | 1200 - 1300 | Strong |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₅N₃O₂S), the exact molecular weight is 159.0106 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Predicted mass spectrometry data suggests the protonated molecular ion [M+H]⁺ would be observed at an m/z of 160.0175. Other common adducts, such as the sodium adduct [M+Na]⁺, would be found at m/z 181.9995.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Common fragmentation pathways for related 1,3,4-thiadiazole derivatives involve the loss of small neutral molecules or radicals. For the target compound, characteristic fragmentation could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). The fragmentation of other 2-amino-1,3,4-thiadiazoles often begins with cleavages related to the substituent at the 5-position. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₄H₆N₃O₂S]⁺ | 160.0175 |
| [M+Na]⁺ | [C₄H₅N₃O₂SNa]⁺ | 181.9995 |
| [M-H]⁻ | [C₄H₄N₃O₂S]⁻ | 158.0029 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heteroaromatic compounds like 1,3,4-thiadiazoles exhibit characteristic absorption bands in the UV region. Studies on various 1,3,4-thiadiazole derivatives show absorption maxima (λ_max) that are influenced by the nature of the substituents on the ring. dergipark.org.tr For this compound, electronic transitions are expected, likely corresponding to π → π* and n → π* transitions associated with the aromatic thiadiazole ring and the carbonyl group. The presence of the amino group (an auxochrome) and the carboxylate group can influence the position and intensity of these absorption bands.
Crystallographic Studies and Solid-State Architecture
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related structures provides insight into its likely solid-state conformation. sigmaaldrich.com
Molecular Geometry: The 1,3,4-thiadiazole ring itself is known to be nearly planar. nih.gov The substituents at the C2 and C5 positions will have specific orientations relative to this ring. The planarity of the ring is a key feature of its aromatic character.
Intermolecular Interactions: The crystal packing of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is heavily influenced by hydrogen bonding. researchgate.net The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group are effective hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would feature an extensive network of intermolecular hydrogen bonds, potentially forming dimers or more complex three-dimensional supramolecular architectures. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The molecular structure of this compound, featuring an amino group, a carboxylate group, and nitrogen atoms within the thiadiazole ring, suggests a high potential for the formation of extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atoms of the heterocycle can serve as hydrogen bond acceptors.
In related compounds, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and its ethyl derivative, the crystal packing is dominated by three-dimensional hydrogen-bonding associations. researchgate.net A common motif observed is the formation of dimers through N-H···N interactions. researchgate.net Specifically, the amino group's hydrogen atoms can form hydrogen bonds with the N3 and N4 atoms of the thiadiazole ring in adjacent molecules. researchgate.net This often results in the creation of ring systems, such as repeating R2 2(8) graph-set dimers. researchgate.net
For this compound, it is anticipated that similar N-H···N hydrogen bonds would be a primary feature of its crystal structure. Furthermore, the presence of the methyl carboxylate group introduces additional hydrogen bonding possibilities. The carbonyl oxygen is a potent hydrogen bond acceptor and could interact with the amino groups of neighboring molecules, leading to more complex and varied intermolecular networks. These interactions play a crucial role in the stabilization of the crystal lattice.
Polymorphism and Packing Modes
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in thiadiazole derivatives. For instance, different packing modes have been observed for 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, which crystallize in different space groups (P21/n and Pbca, respectively), yet exhibit similar three-dimensional hydrogen-bonding networks. researchgate.net This is in contrast to the parent 2-amino-1,3,4-thiadiazole, which displays a one-dimensional hydrogen-bonding network and denser packing. researchgate.net
The specific packing mode of this compound would be determined by a delicate balance of the intermolecular forces mentioned above. The presence of the methyl carboxylate substituent, which is bulkier and has different electronic properties compared to a simple alkyl group, would significantly influence the steric and electronic factors governing crystal packing. This could lead to unique packing arrangements and potentially different polymorphic forms. The crystallization conditions, such as the solvent used and the rate of crystallization, would be critical in determining which polymorph is obtained. Each polymorph would have distinct physical properties, such as melting point, solubility, and stability.
Tautomeric Considerations and Isomeric Forms
Tautomerism is a significant aspect of the chemistry of amino-substituted thiadiazoles. For this compound, the primary tautomeric equilibrium to consider is the amino-imino tautomerism. The compound can exist in the 5-amino form or the 5-imino tautomeric form.
| Tautomeric Form | Structure |
|---|---|
| 5-Amino Form | |
| 5-Imino Form |
Studies on related 2-amino-1,3,4-thiadiazole derivatives have shown that the position of this equilibrium is influenced by factors such as the nature of other substituents on the ring, the solvent, and whether the compound is in solution or in the solid state. researchgate.net Spectroscopic methods, such as NMR and IR, are typically used to determine the predominant tautomeric form. For many 2-amino-1,3,4-thiadiazole derivatives, the amino form is generally found to be the more stable tautomer. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the molecular geometry and electronic properties of molecules like methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Such calculations can predict key structural and electronic parameters, offering a deeper understanding of the molecule's behavior.
Molecular Geometry: DFT calculations on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives suggest that the thiadiazole ring is essentially planar. acs.orgnih.gov The dihedral angles within the 1,3,4-thiadiazole (B1197879) ring are typically close to 0°, confirming its planarity. acs.orgnih.gov For a similar compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the orientation of the amino group with respect to the thiadiazole ring is nearly coplanar, with dihedral angles around 176.5°. acs.org It is expected that this compound would adopt a similar low-energy conformation.
Electronic Structure: The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and bioactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. acs.org In a study of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap was found to be 2.426 eV, which is indicative of its potential biological activity. sapub.org For this compound, the HOMO is likely to be distributed over the electron-rich amino group and the thiadiazole ring, while the LUMO may be centered on the electron-withdrawing carboxylate group and the heterocyclic ring.
| Parameter | Typical Calculated Value for 2-amino-1,3,4-thiadiazole derivatives | Reference |
|---|---|---|
| N–N bond length (Å) | ~1.358 | acs.org |
| C–N (amino) bond length (Å) | ~1.363 | acs.org |
| Thiadiazole ring dihedral angles (°) | ~0 | acs.orgnih.gov |
| HOMO-LUMO Energy Gap (eV) | Variable, indicative of reactivity | acs.org |
Molecular Docking and Ligand-Receptor Interaction Modeling for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and a biological receptor, typically a protein.
Derivatives of 1,3,4-thiadiazole have been extensively studied as potential anticancer agents, and molecular docking studies have been instrumental in elucidating their mechanism of action. nih.govdovepress.comresearchgate.net For instance, docking studies of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives have been performed to support their binding at the active site of enzymes relevant to cancer. nih.gov Similarly, other 1,3,4-thiadiazole derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. dovepress.comresearchgate.net
In a hypothetical docking study of this compound with a cancer-related protein target, the molecule would likely form hydrogen bonds through its amino group and the nitrogen atoms of the thiadiazole ring. The carbonyl oxygen of the carboxylate group could also act as a hydrogen bond acceptor. The thiadiazole ring itself can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the active site.
| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Amino group (-NH2) | Asp, Glu, Ser, Thr | researchgate.net |
| Hydrogen Bonding | Thiadiazole Nitrogen atoms | Asn, Gln, Ser | researchgate.net |
| Hydrogen Bonding | Carbonyl oxygen (-C=O) | Arg, Lys, His | nih.gov |
| π-π Stacking | Thiadiazole ring | Phe, Tyr, Trp, His | researchgate.net |
In silico Prediction of Academic Research Parameters (e.g., ADMET properties relevant to research design)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery research. These predictions help in assessing the druglikeness of a compound and identifying potential liabilities.
For various 1,3,4-thiadiazole derivatives, ADMET predictions have shown favorable pharmacokinetic profiles. nih.govresearchgate.net Generally, these compounds are predicted to have good oral bioavailability and intestinal absorption. researchgate.net Many derivatives are also predicted to have low toxicity and not to violate Lipinski's rule of five, which is a guideline for druglikeness. researchgate.net
For this compound, it is anticipated that it would exhibit similar favorable ADMET properties. Predictions for related compounds suggest a low probability of being a P-glycoprotein substrate, which is beneficial for drug absorption and distribution. researchgate.net However, specific predictions for this exact molecule would require dedicated in silico analysis.
| ADMET Parameter | Predicted Property for Thiadiazole Derivatives | Reference |
|---|---|---|
| Oral Bioavailability | Generally good | nih.gov |
| Intestinal Absorption | High | researchgate.net |
| Blood-Brain Barrier Penetration | Generally low | researchgate.net |
| Lipinski's Rule of Five | Generally no violations | researchgate.net |
| Toxicity | Predicted to be low | nih.gov |
Analysis of Aromaticity and π-Electron Delocalization
The aromaticity of the 1,3,4-thiadiazole ring is a key feature that contributes to its stability and biological activity. researchgate.net The aromatic character can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Studies on various 1,3,4-thiadiazole derivatives have confirmed the aromatic nature of the ring. researchgate.net The HOMA index, which is based on the geometry of the ring, typically yields values that indicate a significant degree of aromaticity. researchgate.net The NICS values, which are based on the magnetic properties of the ring, also support the presence of a diatropic ring current, a hallmark of aromaticity.
The π-electron system of the 1,3,4-thiadiazole ring is delocalized over the five atoms of the ring. The presence of the amino and carboxylate substituents on the ring in this compound would influence the electron distribution. The amino group, being an electron-donating group, would increase the electron density on the ring, while the electron-withdrawing carboxylate group would decrease it. This push-pull electronic effect can enhance the delocalization and potentially the biological activity of the molecule.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of negative, positive, and neutral potential.
For 2-amino-1,3,4-thiadiazole derivatives, MEP analysis typically reveals that the most negative electrostatic potential (red or yellow regions) is located around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of any carbonyl groups. acs.org These regions are susceptible to electrophilic attack. Conversely, the most positive electrostatic potential (blue regions) is usually found around the hydrogen atoms of the amino group, making this site prone to nucleophilic attack. acs.org
In the case of this compound, the MEP surface would likely show a negative potential around the thiadiazole nitrogens and the carbonyl oxygen of the ester group, and a positive potential around the amino hydrogens. This distribution of electrostatic potential is crucial for its interactions with biological targets, particularly through hydrogen bonding.
Biological Activity Spectrum and Mechanistic Exploration
Antimicrobial Efficacy (in vitro and in vivo animal models)
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated significant antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents. dovepress.com The presence of the toxophoric –N=C-S- grouping is believed to contribute to their biocidal activities. ut.ac.ir
Numerous studies have confirmed the antibacterial potential of 2-amino-1,3,4-thiadiazole derivatives against a wide range of Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluoro and chloro substitutions have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Similarly, tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have exhibited good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus, Pseudomonas aeruginosa, E. coli, and Klebsiella pneumoniae. dovepress.comnih.gov
In another study, newly synthesized 1,3,4-thiadiazole derivatives were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. researchgate.net The evaluation of novel 5-aryl-2-amino-1,3,4-thiadiazole derivatives also revealed good antibacterial activity against S. aureus, E. coli, and K. pneumoniae. ekb.egresearchgate.net Furthermore, hybrid molecules incorporating a fluoroquinolone moiety with the thiadiazole ring have demonstrated activity against P. aeruginosa that is superior to the standard drug chloramphenicol. nih.gov
| Bacterial Strain | Compound Type | Observed Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Good inhibition (MIC: 20–28 μg/mL) | nih.gov |
| Bacillus subtilis | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Good inhibition (MIC: 20–28 μg/mL) | nih.gov |
| Escherichia coli | Tris-2,5-disubstituted 1,3,4-thiadiazole | Good activity | dovepress.comnih.gov |
| Klebsiella pneumoniae | Tris-2,5-disubstituted 1,3,4-thiadiazole | Good activity | dovepress.comnih.gov |
| Pseudomonas aeruginosa | Tris-2,5-disubstituted 1,3,4-thiadiazole | Good activity | dovepress.comnih.gov |
The 2-amino-1,3,4-thiadiazole scaffold is also a source of potent antifungal agents. Various derivatives have been evaluated against pathogenic fungi, including Candida and Aspergillus species. dovepress.comnih.gov Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown antifungal activity against Aspergillus niger and Candida albicans. dovepress.comnih.gov A particularly active compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, demonstrated potent activity against different Candida species, including azole-resistant isolates, with MIC values between 8 and 96 μg/ml. nih.gov
Metal complexes of 2-amino-1,3,4-thiadiazole derivatives have also shown enhanced antifungal activity. For example, copper (II) and nickel (II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole displayed increased activity against two Aspergillus species and C. albicans when compared to the uncomplexed ligand. dovepress.comresearchgate.net Some 2,5-disubstituted 1,3,4-thiadiazole derivatives have also shown activity against C. albicans. advms.pl
| Fungal Strain | Compound Type | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Candida albicans | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | 8 - 96 μg/ml | nih.gov |
| Candida non-albicans spp. | 2-Amino-1,3,4-thiadiazole derivatives | Higher activity than against C. albicans | nih.gov |
| Aspergillus spp. | Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Active in vitro | nih.govresearchgate.net |
| Aspergillus niger | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Active | dovepress.comnih.gov |
The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may impart antiviral activity. nih.gov Research into 1,3,4-thiadiazole derivatives has revealed activity against several viruses. Derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been evaluated for activity against various viral strains. researchgate.net For instance, a methyl derivative showed antiviral activity against Herpes Simplex Virus-1 (HSV-1) at a concentration of 16 μg/mL. nih.gov Other derivatives have also been screened against HSV-1 and HSV-2. nih.gov
In the context of HIV, studies on 1,3,4-thiadiazole derivatives have often resulted in compounds with moderate to low in vitro activity against HIV-1 and HIV-2 compared to reference drugs. nih.gov However, the 2-amino-1,3,4-thiadiazole moiety is considered a promising group for anti-HIV-1 activity. nih.gov The introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance antiviral potency, suggesting that modifications to this scaffold could lead to more active non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
The mechanisms underlying the antimicrobial effects of 2-amino-1,3,4-thiadiazole derivatives are multifaceted. In the realm of antiviral research, these compounds are explored as potential enzyme inhibitors. For example, they are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, and some derivatives have shown inhibitory activity in human cytomegalovirus (HCMV) polymerase assays, with some achieving 100% inhibition at a concentration of 25 μM. nih.gov
For their antifungal action, one proposed mechanism involves the disruption of cell wall biogenesis. nih.gov Studies on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol against C. albicans indicated that the compound interferes with the proper distribution of chitin (B13524) and β(1→3) glucan in the cell wall, leading to impaired integrity and osmotic resistance, without affecting ergosterol (B1671047) content. nih.gov Another potential antifungal mechanism for related compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. researchgate.net
In terms of antibacterial action, docking studies have supported experimental results, suggesting that these compounds may act by inhibiting key bacterial enzymes, such as Kinase ThiM from Klebsiella pneumoniae. researchgate.net
Antineoplastic and Cytotoxic Potentials (in vitro and in vivo animal models)
The discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole has spurred significant research into developing new derivatives with anticancer activity. nih.gov These compounds have been shown to target a diverse range of molecular pathways and exhibit antitumor properties in various in vitro and in vivo models. mdpi.com
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of antiproliferative activity against numerous human cancer cell lines. researchgate.net The anticancer effect is often enhanced by introducing an aromatic ring at the 5th position of the thiadiazole core. mdpi.com
For example, N-(5-methyl- researchgate.netnih.govnih.govthiadiazol-2-yl)-propionamide was shown to inhibit the growth of hepatocarcinoma (HepG2), leukemia (HL-60), and breast carcinoma (MCF-7) cells, with IC50 values in the range of 9.4–97.6 μg/mL. dmed.org.ua The HepG2 cell line was found to be the most sensitive to this compound. dmed.org.ua Other studies have evaluated derivatives against prostate (PC-3), glioblastoma (U87), and lung cancer (A549) cell lines. nih.gov For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed the best activity against the MDA breast cancer cell line, with one compound exhibiting an IC50 of 9 μM. nih.gov
Furthermore, 2-amino-1,3,4-thiadiazole (ATDA) has been identified as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for DNA synthesis, which contributes to its antitumor effects. nih.gov A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against colon cancer (LoVo) and breast cancer (MCF-7) cells, with IC50 values of 2.44 µM and 23.29 µM, respectively. mdpi.com In vivo studies on animal models have also shown that certain thiadiazole derivatives can reduce tumor growth. nih.govimpactfactor.org
| Cancer Cell Line | Cell Type | Compound Type | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 µM | mdpi.com |
| PC-3 | Prostate | 1,3,4-Thiadiazole derivatives | Varies | nih.gov |
| U87 | Glioblastoma | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | Varies | nih.gov |
| HepG2 | Hepatocarcinoma | N-(5-methyl- researchgate.netnih.govnih.govthiadiazol-2-yl)-propionamide | 9.4 μg/mL | dmed.org.ua |
| LoVo | Colon | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2.44 µM | mdpi.com |
| A549 | Lung | 1,3,4-Thiadiazole derivatives | Varies | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation Mechanisms
There is no available scientific literature that specifically investigates or provides data on the induction of apoptosis or cell cycle modulation mechanisms by methyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Studies on related 1,3,4-thiadiazole derivatives have shown such activities, but these findings cannot be directly attributed to the specific methyl ester compound.
Inhibition of Specific Molecular Targets (e.g., kinases like ERK1/2)
No research data could be found detailing the inhibitory effects of this compound on specific molecular targets such as the ERK1/2 kinase pathway. While other derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been studied for kinase inhibition, this specific compound has not been the subject of such investigations based on available information.
Enzyme Inhibition Studies
Carbonic Anhydrase Isoenzyme (hCA I, II, IV, VII) Inhibition
There are no published studies on the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoenzymes I, II, IV, or VII. Research in this area has predominantly focused on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) and its derivatives, which are structurally distinct from the methyl carboxylate compound.
Alpha-Glycosidase Inhibition
Scientific literature lacks any reports on the evaluation of this compound as an inhibitor of the alpha-glycosidase enzyme.
Inhibition of Lanosterol-14-α-demethylase
No studies have been published that assess the potential of this compound to inhibit lanosterol-14-α-demethylase.
Other Investigated Biological Activities (in vitro and in vivo animal models)
A comprehensive search of scientific databases reveals a lack of studies on other potential biological activities of this compound in either in vitro assays or in vivo animal models. The biological profile of this specific chemical entity remains uncharacterized in publicly available research. The PubChem database, a comprehensive resource for chemical information, also does not list any biological activities for this compound. nih.gov
Anti-inflammatory Properties
Derivatives of the 1,3,4-thiadiazole scaffold are recognized for their anti-inflammatory capabilities. dovepress.comnih.gov Research into various analogs has demonstrated notable activity in preclinical models. For instance, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and evaluated for in vivo anti-inflammatory action using the carrageenan rat paw edema test. Several compounds in the series exhibited fair anti-inflammatory effects. nih.gov Another study focused on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, of which six compounds showed significant anti-inflammatory activity. bohrium.com These findings underscore the potential of the 5-amino-1,3,4-thiadiazole core as a basis for the development of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Model | Activity Summary |
|---|---|---|
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema | Fair anti-inflammatory activity observed for some derivatives. nih.gov |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not specified | Six compounds demonstrated significant anti-inflammatory effects. bohrium.com |
Anticonvulsant and Antiepileptic Effects
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. nih.govfrontiersin.org Numerous studies have highlighted the efficacy of its derivatives in various seizure models. A notable study on derivatives of {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one} found that the compound achieved 85.44% inhibition in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. frontiersin.org Similarly, certain 2,5-disubstituted-1,3,4-thiadiazoles, such as 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown significant protection against pentylenetetrazole-induced convulsions. frontiersin.orgsphinxsai.com These results highlight the structural importance of the substituted 1,3,4-thiadiazole ring for anticonvulsant activity. nih.govnih.gov
Table 2: Anticonvulsant Activity of Selected 5-Amino-1,3,4-Thiadiazole Derivatives
| Compound | Test Model | Protection/Inhibition |
|---|---|---|
| {2-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one} | MES & scPTZ | 85.44% frontiersin.org |
| 2-Benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | PTZ | 100% (Mortality protection) frontiersin.org |
| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% frontiersin.org |
| 2-(Diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsions | >50% frontiersin.org |
Analgesic Properties
The analgesic potential of 1,3,4-thiadiazole derivatives has been documented in several pharmacological studies. researchgate.netdovepress.commdpi.com Research on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrated that all tested compounds possessed good antalgic action in the acetic acid writhing test, a common screening method for analgesic drugs. nih.gov Furthermore, a study involving 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives identified six compounds with significant analgesic activity. bohrium.com This consistent finding across different but related series of compounds suggests that the 1,3,4-thiadiazole scaffold is a promising foundation for developing new pain management therapies.
Table 3: Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Test Model | Activity Summary |
|---|---|---|
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test | Good antalgic action observed. nih.gov |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not specified | Six compounds showed significant analgesic effects. bohrium.com |
Antitubercular Activity
Derivatives containing the 2-amino-1,3,4-thiadiazole moiety have shown significant promise as antitubercular agents. dovepress.comtandfonline.com Various studies have reported potent activity against Mycobacterium tuberculosis. For example, a dichlorobenzothiophene thiadiazole derivative exhibited very high activity, with 98% inhibition against the H37Rv strain. tandfonline.com Other research on 2-arylamino-5-aryl-1,3,4-thiadiazoles also found strong inhibitory action; the 2-phenylamino-5-(4-fluorophenyl) derivative showed 69% inhibition, while the 2-phenylamino-5-phenyl analog showed 65% inhibition. tandfonline.comcbijournal.com Furthermore, certain 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives demonstrated moderate activity against the M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL. nih.gov Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have also exhibited superior antimycobacterial activity compared to the standard drug pyrazinamide. researchgate.net
Table 4: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives Against M. tuberculosis H37Rv
| Compound Class/Derivative | Activity Metric | Result |
|---|---|---|
| Dichlorobenzothiophene thiadiazole derivative | % Inhibition | 98% tandfonline.com |
| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-(p-methoxyphenyl)amino-1,3,4-thiadiazole | % Inhibition | 91% tandfonline.com |
| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | % Inhibition | 69% tandfonline.comcbijournal.com |
| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | % Inhibition | 65% tandfonline.comcbijournal.com |
| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolone derivatives | MIC | 10 µg/mL nih.gov |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] sphinxsai.comnih.govresearchgate.netthiadiazole | MIC | 3.14 µg/mL arabjchem.org |
Antidepressant Effects
The 5-amino-1,3,4-thiadiazole scaffold has been explored for its potential antidepressant effects, with several derivatives showing significant activity in preclinical models. dovepress.commdpi.com A study on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol identified two compounds with significant antidepressant properties. researchgate.netnih.gov These compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, decreased immobility time by 77.99% and 76.26%, respectively, in behavioral tests, showing activity comparable to the reference drug imipramine (B1671792) (82%). researchgate.netnih.govresearchgate.net Other research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives also found that some compounds possess marked antidepressant properties. acs.org
Table 5: Antidepressant Activity of Selected 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives
| Compound | Test Model | % Decrease in Immobility Time |
|---|---|---|
| 5-{[1-(4-Chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Forced Swim Test | 77.99% researchgate.netnih.govresearchgate.net |
| 5-{[1-(4-Chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Forced Swim Test | 76.26% researchgate.netnih.govresearchgate.net |
| Imipramine (Reference) | Forced Swim Test | 82% researchgate.netnih.govresearchgate.net |
Antiparasitic Activity
The 1,3,4-thiadiazole ring is a key component in several compounds with antiparasitic properties. mdpi.com One of the most well-known is Megazol, or 2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole, which is highly active against Trypanosoma cruzi and Trypanosoma brucei. Research has also demonstrated the efficacy of other derivatives against various parasites. For instance, certain tris-1,3,4-thiadiazole derivatives have been investigated as anti-Toxoplasma gondii agents, showing a potent antiparasitic effect in vivo, with one compound reducing the parasite count in brain tissue by 82.6%. nih.gov This highlights the versatility of the thiadiazole scaffold in targeting a range of parasitic infections.
Table 6: Antiparasitic Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Target Parasite | Activity Metric | Finding |
|---|---|---|---|
| Megazol | Trypanosoma cruzi, Trypanosoma brucei | Not specified | Highly active |
| Tris-1,3,4-thiadiazole derivative (Compound 7) | Toxoplasma gondii | % Parasite Reduction (Brain) | 82.6% nih.gov |
| 1,3,4-thiadiazole derivatives | Toxoplasma gondii | IC50 | 0.05 mM nih.gov |
Antioxidant Profiles
Many derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antioxidant capabilities, often showing significant radical scavenging potential. nih.gov Studies on novel 5-substituted-1,3,4-thiadiazole-2-thiols using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays revealed that several compounds exhibited very high antioxidant activities. researchgate.net Another study on thiazolidinone derivatives of 1,3,4-thiadiazole also identified compounds with notable antioxidant effects in both DPPH and TBARS (thiobarbituric acid reactive substances) assays. nih.gov For example, one such derivative showed 33.98% scavenging in the DPPH test and 62.11% inhibition of lipid peroxidation in the TBARS test. nih.gov These findings suggest that the 1,3,4-thiadiazole nucleus contributes to the molecule's ability to neutralize free radicals.
Table 7: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class/Derivative | Assay | Activity |
|---|---|---|
| Thiazolidinone derivative of 1,3,4-thiadiazole (Compound 4) | DPPH Scavenging | 33.98% nih.gov |
| Thiazolidinone derivative of 1,3,4-thiadiazole (Compound 1) | TBARS (% LPO Inhibition) | 62.11% nih.gov |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | DPPH Scavenging | IC50: 27.50 µM saudijournals.com |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 3) | DPPH Scavenging | IC50: 28.00 µM saudijournals.com |
Immunomodulatory Effects and Plant Stimulants
While direct studies on the immunomodulatory properties of this compound are not extensively documented in publicly available research, the broader family of thiadiazole derivatives has shown potential in modulating immune responses and acting as plant stimulants.
Immunomodulatory Effects of Related Thiadiazine Derivatives:
Research into structurally related heterocyclic compounds, such as 1,3,4-thiadiazines, has revealed potential immunomodulatory actions. Certain substituted 1,3,4-thiadiazine derivatives, which also possess antidepressant properties, have been observed to influence cytokine secretion. nih.gov These compounds can down-regulate the production of pro-inflammatory cytokines while up-regulating the release of anti-inflammatory cytokines. nih.gov This modulation of the immune response suggests that the core thiadiazole structure may be a valuable pharmacophore for developing new immunomodulatory agents. nih.gov The proposed mechanism for these effects is multi-targeted, involving interaction with various receptors and transporters within dopaminergic, serotonergic, and acetylcholinergic systems, as well as the inhibition of the PI3K-AKT signaling pathway. nih.gov
Plant Stimulant Properties of 1,3,4-Thiadiazole Derivatives:
In the agricultural sector, 1,3,4-thiadiazole derivatives have been investigated for their role as plant growth regulators. frontiersin.org Studies have demonstrated that certain thiadiazole derivatives can significantly enhance plant growth. For instance, research on bean seeds revealed that some synthesized thiadiazole compounds led to a 75% increase in plant growth, with one derivative showing a remarkable 100% stimulation in growth when compared to the standard, heteroauxin. mdpi.com The sulfur and nitrogen atoms within the thiadiazole ring are thought to contribute to these growth-promoting properties. researchgate.net These findings highlight the potential of this class of compounds in the development of new agricultural products to improve crop yields. frontiersin.orgmdpi.com
| Derivative Class | Observed Effect | Comparison Standard | Reference |
|---|---|---|---|
| Substituted 1,3,4-Thiadiazoles | Up to 100% stimulation in growth of bean seeds | Heteroauxin | mdpi.com |
| General 1,3,4-Thiadiazole Derivatives | Expressed growth stimulant properties | Not Specified | researchgate.net |
Effects on Central Nervous System (general class of thiadiazoles)
The 1,3,4-thiadiazole nucleus is a common feature in a variety of compounds that exhibit significant effects on the central nervous system (CNS). researchgate.netnih.gov Derivatives of this heterocyclic system have been widely explored for their antidepressant, anticonvulsant, and general CNS depressant activities. researchgate.netfrontiersin.orgnih.gov
Antidepressant-like Activity:
Numerous studies have highlighted the antidepressant potential of 1,3,4-thiadiazole derivatives. researchgate.netmdpi.com For example, novel derivatives synthesized from the reaction of acetylated 2-aminothiadiazole and piperazine (B1678402) have demonstrated significant antidepressant-like effects in preclinical models such as the tail-suspension test (TST) and modified forced swimming test (MFST). mdpi.com In one study, several compounds were found to significantly decrease the immobility time of mice, an indicator of antidepressant activity, with effects comparable to the standard drug fluoxetine. mdpi.com Similarly, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have also shown significant antidepressant activity, reducing immobility time by up to 77.99% compared to the standard imipramine. nih.gov Another series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives also exhibited marked antidepressant properties. nih.govacs.org
Anticonvulsant Activity:
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for the development of anticonvulsant agents. frontiersin.orgnih.gov These derivatives have shown efficacy in various animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. frontiersin.orgnih.gov The proposed mechanism of action for their anticonvulsant effects involves the prevention of neuronal firing in the brain, potentially through modulation of the GABAa pathway, leading to an influx of chloride ions. frontiersin.org Research has indicated that substitutions on the thiadiazole ring play a crucial role in the anticonvulsant potency. For instance, amino-substituted compounds have been found to exhibit good activity, while the nature and position of other substituents can significantly influence the pharmacological profile. frontiersin.org
CNS Depressant and Sedative-Hypnotic Activities:
Certain 1,3,4-thiadiazole derivatives have also been identified as having CNS depressant and sedative-hypnotic effects. nih.govnih.gov In a study of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, many of the synthesized compounds exhibited significant sedative-hypnotic activity as measured by an actophotometer screen. nih.gov Furthermore, the forced swim pool method revealed potent CNS depressant activity for some of these compounds, suggesting that this chemical class holds promise for the development of new sedative and hypnotic agents. nih.govnih.gov
| Activity | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Antidepressant | Piperazine-substituted 2-amino-1,3,4-thiadiazoles | Decreased immobility time in TST and MFST, comparable to fluoxetine. | mdpi.com |
| Antidepressant | 5-amino-1,3,4-thiadiazole-2-thiol imines | Reduced immobility time by up to 77.99% compared to imipramine. | nih.gov |
| Anticonvulsant | 2,5-disubstituted-1,3,4-thiadiazoles | Protection against pentylenetetrazole-induced convulsions. | nih.gov |
| Anticonvulsant | 5-aryl-1,3,4-thiadiazole derivatives | Amino-substituted derivatives showed notable activity. | frontiersin.org |
| CNS Depressant | 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Exhibited significant sedative-hypnotic and CNS depressant activities. | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Biological Potency and Selectivity
The biological activity of derivatives based on the 5-amino-1,3,4-thiadiazole scaffold is profoundly influenced by the nature and position of various substituents. nih.gov Modifications at the 2-position (the carboxylate group in the parent compound) and the 5-position (the amino group) have been extensively explored to modulate potency and selectivity against different biological targets.
The amino group at the 5-position is a key site for derivatization. Attaching different aryl groups to this amine can significantly alter the biological profile. For instance, in a series of 5-(substituted phenylamino)-1,3,4-thiadiazole derivatives, the nature of the substituent on the phenyl ring was found to be critical for selectivity against various cancer cell lines. researchgate.net Similarly, introducing a dihydropyrimidine (B8664642) moiety at the C-5 position of the 2-amino-1,3,4-thiadiazole (B1665364) ring resulted in compounds with notable antibacterial activity. Hydroxyl-substituted derivatives showed good inhibitory activity against P. aeruginosa, S. aureus, and E. coli, whereas nitro-substituted compounds displayed moderate activity against E. coli. nih.govdovepress.com
Furthermore, the type of substituent attached to the amino group can dictate the potency of the compound. Studies have shown that introducing an aromatic ring at the 5-position generally enhances anticancer effects. nih.gov For example, a series of 2-amino-5-aryl-1,3,4-thiadiazoles were synthesized and evaluated for various pharmacological activities, highlighting the influence of the aryl substituent on the resulting biological profile. semanticscholar.org In another study, compounds with a methyl group at the 5-position showed higher diuretic activity compared to those with an amino group at the same position. mdpi.com
The following table summarizes the impact of different substituents on the biological activity of 2-amino-1,3,4-thiadiazole derivatives based on findings from various research studies.
| Scaffold Position | Substituent | Observed Biological Activity | Key Finding |
|---|---|---|---|
| C5-Amino Group | Substituted Phenyl Rings | Anticancer | Nature of substituent on the phenyl ring determines selectivity for specific cancer cell lines. researchgate.net |
| C5-Position | Dihydropyrimidine Moiety | Antibacterial | Hydroxyl derivatives are more active against P. aeruginosa, S. aureus, and E. coli than nitro derivatives. nih.govdovepress.com |
| C5-Position | Methyl Group vs. Amino Group | Diuretic | Methyl-substituted compounds displayed higher diuretic activity. mdpi.com |
| C5-Position | Aromatic Ring | Anticancer | Introduction of an aromatic ring generally enhances anticancer efficacy. nih.gov |
Scaffold Modification Strategies for Activity Optimization
Beyond simple substituent changes, modification of the core 1,3,4-thiadiazole (B1197879) scaffold is a key strategy for optimizing biological activity. These modifications can involve isosteric replacement of the ring, fusion with other heterocyclic systems, or the creation of multi-scaffold molecules.
One common strategy is the isosteric replacement of the 1,3,4-thiadiazole ring with other five-membered heterocycles. For example, replacing the thiadiazole with a 1,3,4-oxadiazole (B1194373) has been shown to cause a drastic drop in anticancer activity, demonstrating the key role of the sulfur-containing scaffold for certain pharmacological properties. nih.gov This highlights the importance of the thiadiazole core in interacting with specific biological targets.
Another approach involves the synthesis of molecules containing multiple thiadiazole rings. For instance, a tris-1,3,4-thiadiazole derivative, 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole, was reported to have good antimicrobial activity. dovepress.com This strategy of linking multiple pharmacophoric units can lead to synergistic effects and enhanced potency.
Fusing the thiadiazole ring with other heterocyclic structures is also a productive strategy. The synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles has yielded compounds with potent inhibitory activity against human carbonic anhydrase isoforms. mdpi.com Similarly, creating hybrid molecules by combining the thiadiazole nucleus with other pharmacologically active moieties, such as pyrimidine (B1678525), can result in compounds with significantly enhanced activity. A thiadiazolo[3,2-a]pyrimidine derivative displayed 100% toxicity in an insecticidal assay, far exceeding the activity of its non-fused counterparts. mdpi.com This approach aims to combine the favorable properties of different pharmacophores into a single molecule to achieve improved therapeutic outcomes.
The table below illustrates various scaffold modification strategies and their impact on the biological activity of 1,3,4-thiadiazole derivatives.
| Modification Strategy | Example | Resulting Biological Activity | Principle of Optimization |
|---|---|---|---|
| Isosteric Replacement | Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Anticancer | Demonstrated the critical role of the thiadiazole scaffold for activity, as replacement led to a significant drop in potency. nih.gov |
| Scaffold Duplication/Multiplication | Synthesis of a tris-1,3,4-thiadiazole derivative | Antimicrobial | Linking multiple pharmacophoric units can enhance biological activity. dovepress.com |
| Ring Fusion | Synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles | Carbonic Anhydrase Inhibition | Combining heterocyclic systems can create novel compounds with specific inhibitory profiles. mdpi.com |
| Hybrid Molecule Synthesis | Fusion with a pyrimidine ring to form thiadiazolo[3,2-a]pyrimidine | Insecticidal | Hybridization of pharmacophores can lead to synergistic enhancement of activity. mdpi.com |
Pharmacophore Elucidation and Binding Site Interactions
Understanding the molecular interactions between 1,3,4-thiadiazole derivatives and their biological targets is crucial for rational drug design. Pharmacophore modeling and molecular docking studies are powerful tools used to elucidate these interactions and to identify the key structural features required for biological activity. nih.gov
A pharmacophore model encapsulates the essential characteristics a ligand must possess to interact with its target, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For 1,3,4-thiadiazole derivatives, the heterocyclic ring itself often plays a central role in binding. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the ring can participate in hydrophobic or aromatic interactions. nih.govresearchgate.net
Molecular docking studies have provided detailed insights into the binding modes of these compounds with various enzymes and receptors. For example, in the active site of Lysine-Specific Demethylase 1 (LSD1), a 1,3,4-thiadiazole derivative was shown to form a key hydrogen bond via its terminal amino group with the amino acid Asp555, a typical interaction for LSD1 inhibitors. nih.gov Similarly, docking studies of a thiadiazole derivative with tubulin revealed two hydrogen bonds and two π-cation interactions within the colchicine (B1669291) binding site, which are likely responsible for its antiproliferative activity. mdpi.com
In another example, the binding of a potent 1,3,4-thiadiazole derivative to the enzyme DNA gyrase from S. aureus was investigated. The docking results showed that the compound fits well into the active site, forming crucial interactions with residues such as ASP1083 and MET1121, which stabilize the complex. rsc.org The amide functional group, often incorporated into derivatives, is particularly effective at forming hydrogen bonding interactions with biological targets. nih.gov
These computational studies help to explain the observed SAR and guide the design of new, more potent, and selective inhibitors. By identifying the key binding interactions, researchers can strategically add or modify functional groups on the thiadiazole scaffold to enhance its affinity for the target protein.
The following table summarizes key binding interactions identified through molecular modeling for various 1,3,4-thiadiazole derivatives.
| Biological Target | Derivative Class | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Lysine-Specific Demethylase 1 (LSD1) | Triheterocyclic 1,3,4-thiadiazole | Asp555, Tyr761 | Hydrogen bond, arene interactions. nih.gov |
| Tubulin (Colchicine Binding Site) | Cinnamic acid-1,3,4-thiadiazole hybrid | Not specified | Hydrogen bonds, π-cation interactions. mdpi.com |
| S. aureus DNA Gyrase | 1,3,4-Thiadiazole sulfonyl thiourea | ASP1083, MET1121, ARG1122 | Hydrogen bonds, stabilizing interactions in the active pocket. rsc.org |
| Cyclooxygenase-1 (COX-1) | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide derivative | Not specified | Hydrogen bonds via the amide C=O group. researchgate.net |
| ADP-sugar pyrophosphatase (NUDT5) | Substituted 1,3,4-thiadiazole | Not specified | Four hydrogen bonds were formed by the most active compound. researchgate.net |
Advanced Applications in Chemical Biology and Materials Science
Utilization as Chemical Probes and Ligands in Biological Systems
The 1,3,4-thiadiazole (B1197879) ring system, particularly when substituted with an amino group, is a key structural motif in the design of molecules with significant biological activity. dovepress.com These derivatives are recognized for their ability to interact with biological receptors, a property attributed to the strong aromaticity and subsequent in vivo stability of the thiadiazole ring. scispace.com The presence of the amino group provides a site for further functionalization, allowing for the creation of a diverse library of compounds with potential therapeutic effects. chemimpex.com
Derivatives of 5-amino-1,3,4-thiadiazole serve as crucial intermediates in the synthesis of biologically active molecules. chemimpex.comjmchemsci.com The reactivity of the amino group allows for the introduction of various functional groups, which can modulate the biological and pharmacological properties of the resulting compounds. nih.gov This versatility has led to the development of 2-amino-1,3,4-thiadiazole (B1665364) derivatives as lead compounds in drug discovery. dovepress.comnih.gov For instance, these derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Furthermore, the 2-amino-1,3,4-thiadiazole moiety is an effective complexation agent for metal ions, leading to compounds with enhanced biological properties. dovepress.com The coordination of metal ions to these ligands can result in complexes with increased antifungal or antibacterial activity compared to the free ligand. dovepress.com
Table 1: Biological Activities of 2-Amino-1,3,4-Thiadiazole Derivatives
| Activity | Description | Key Structural Feature | Reference |
| Antimicrobial | Effective against various pathogenic microorganisms. | 2-Amino-1,3,4-thiadiazole scaffold. | dovepress.com |
| Antifungal | Metal complexes show increased activity. | Coordination with metal ions like Cu(II) and Ni(II). | dovepress.com |
| Anticancer | Investigated for cytostatic properties. | The 2-amino-1,3,4-thiadiazole ring itself. | mdpi.com |
| Anti-inflammatory | Used in the development of anti-inflammatory drugs. | Ability to act as a building block for more complex molecules. | chemimpex.com |
Role in Coordination Chemistry and Metal Complexation
The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives make them excellent ligands for coordination with a variety of metal ions. jmchemsci.comjmchemsci.com The ability of these compounds to form stable metal complexes is a key aspect of their utility in various chemical and biological applications. nih.gov
The coordination can occur through one of the thiadiazole nitrogen atoms, and often involves other functional groups present on the ligand, such as a nearby hydroxyl or amino group, leading to chelation. nih.gov The resulting metal complexes exhibit a range of geometries, including octahedral and square planar, depending on the metal ion and the specific ligand structure. jmchemsci.comresearchgate.netamazonaws.com
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis, are crucial for characterizing these metal complexes and determining their structure. jmchemsci.comnih.govresearchgate.netamazonaws.com For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation is indicative of the ligand coordinating to the metal ion through a thiadiazole nitrogen. nih.gov
Table 2: Examples of Metal Complexes with 1,3,4-Thiadiazole-Derived Ligands
| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base derived from bis(2-amino-1,3,4-thiadiazolyl)methane | Octahedral for Zn(II) | researchgate.net |
| Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), Au(III) | Schiff-Mannich base from 2-amino-5-mercapto-1,3,4-thiadiazole | Octahedral for Co(II), Ni(II), Cu(II), Pt(IV); Square planar for Pd(II), Au(III) | jmchemsci.com |
| Cu(II), Zn(II) | 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 2:1 ligand-metal ratio for Cu(II); 1:1 for Zn(II) | nih.gov |
| Co(II), Ni(II), Cu(II) | 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol | Square planar and octahedral | amazonaws.com |
Applications in Agrochemical Research (e.g., pesticides)
This compound and its analogues serve as important building blocks in the development of new agrochemicals. myskinrecipes.com The heterocyclic structure is a key feature in creating compounds with biological activity suitable for agricultural applications, including herbicides and fungicides. chemimpex.commyskinrecipes.com
The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a wide range of derivatives with potential pesticidal properties. nih.govresearchgate.net For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives are used in the preparation of herbicides. ncats.io The ability to introduce diverse functional groups onto the thiadiazole ring enables the fine-tuning of the compound's efficacy and spectrum of activity against various pests and plant diseases. chemimpex.com
The development of novel agrochemicals is crucial for enhancing crop protection and yield. chemimpex.com The use of thiadiazole derivatives in this field represents a promising avenue for discovering more effective and potentially more environmentally benign pesticides. chemimpex.com
Potential in Functional Materials Development (e.g., liquid crystals, dyes)
The unique physicochemical properties of 1,3,4-thiadiazole derivatives, such as their aromaticity and stability, make them attractive components for the development of functional materials. myskinrecipes.com These compounds have found applications in the preparation of dyes and specialty chemicals where the nitrogen-sulfur containing ring can enhance performance and stability. myskinrecipes.com
In the realm of materials science, thiadiazole derivatives are being explored for their potential in creating liquid crystals. The rigid, linear structure of some thiadiazole-containing molecules is conducive to the formation of mesomorphic phases. revistabionatura.com For example, calamitic (rod-shaped) liquid crystals have been synthesized incorporating a 5H-thiazolo[3,4-b] chemimpex.comresearchgate.netmyskinrecipes.comthiadiazole moiety, which is a related heterocyclic system. revistabionatura.com
Furthermore, the 1,3,4-thiadiazole unit has been incorporated into azo dyes. nih.gov The combination of the thiadiazole ring with an azo group can lead to materials with interesting photochromic properties. revistabionatura.com These advanced materials have potential applications in optical systems and displays.
Corrosion Inhibition Properties
Derivatives of 5-amino-1,3,4-thiadiazole have demonstrated significant efficacy as corrosion inhibitors for various metals in acidic environments. jmchemsci.comresearchgate.netmocedes.org These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. jmchemsci.comresearchgate.net
The inhibition efficiency of these compounds increases with their concentration. researchgate.net The adsorption mechanism can be complex, often involving both physical and chemical interactions between the inhibitor molecules and the metal surface. mdpi.com The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the thiadiazole structure are crucial for their strong adsorption and inhibitory action. mdpi.com
Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy, have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.netmdpi.com
Table 3: Corrosion Inhibition Efficiency of 5-Amino-1,3,4-thiadiazole Derivatives
| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Mild Steel | 1 M HCl | 94.18 | researchgate.net |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Aluminum | 1 M HCl | Not specified | mocedes.org |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Austenitic Stainless Steel (Type 304) | Dilute HCl | 74.2 (from polarization tests) | researchgate.net |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Higher than its 3-nitrophenyl counterpart | mdpi.com |
Challenges and Future Perspectives in Methyl 5 Amino 1,3,4 Thiadiazole 2 Carboxylate Research
Development of Novel and Green Synthetic Methodologies
A significant challenge in the synthesis of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate and its analogs is the reliance on conventional synthetic methods that often involve harsh reagents and generate substantial waste. For instance, the synthesis of the closely related ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate can be achieved through the cyclization of thiosemicarbazide (B42300) with ethyl oxalyl monochloride in the presence of phosphorus oxychloride, a toxic and corrosive reagent. nih.gov
The future of synthesizing this and other thiadiazole derivatives lies in the adoption of green chemistry principles. nanobioletters.com Researchers are actively exploring methodologies that are more environmentally friendly, efficient, and cost-effective. One-pot, multi-component reactions are a promising avenue, as they can significantly reduce reaction times and the use of solvents. researchgate.net For example, green synthesis approaches for other 1,3,4-thiadiazole (B1197879) derivatives have utilized microwave and ultrasonication techniques, which can accelerate reactions and improve yields while minimizing energy consumption. nanobioletters.com The development of a one-pot, three-component green synthesis for novel N-substituted 5-amino-1,3,4-thiadiazole derivatives highlights the potential for creating these compounds in a more sustainable manner. researchgate.net Future research will likely focus on adapting these green methodologies for the specific synthesis of this compound, potentially using safer catalysts and solvent systems.
Deeper Mechanistic Elucidation of Observed Bioactivities
A significant future challenge is to move beyond preliminary bioactivity screening and conduct in-depth mechanistic studies for promising compounds like this compound. This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify the specific molecular targets and signaling pathways that are modulated by these compounds. A deeper understanding of the mechanism of action is crucial for optimizing the therapeutic potential of these molecules and for predicting potential side effects.
Exploration of Untapped Biological Targets and Therapeutic Areas
The research into the biological activities of 5-amino-1,3,4-thiadiazole derivatives has largely focused on established therapeutic areas such as oncology and infectious diseases. dovepress.comfrontiersin.org However, the structural versatility of this scaffold suggests that it may have potential against a wider range of biological targets and in other therapeutic areas. For example, derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have shown promising antidepressant and anxiolytic properties. acs.org
Future research should aim to explore the therapeutic potential of this compound and its analogs in less-explored areas. This could include neurological disorders, metabolic diseases, and rare diseases. High-throughput screening of large compound libraries against a diverse panel of biological targets will be instrumental in identifying novel therapeutic applications for this class of compounds.
Computational-Guided Design for Enhanced Selectivity and Potency
Computational methods are becoming increasingly important in modern drug discovery. In the context of this compound research, computational-guided design can play a pivotal role in enhancing the potency and selectivity of new drug candidates. Techniques such as molecular docking can be used to predict how these molecules bind to their biological targets, allowing for the rational design of derivatives with improved affinity and specificity. dovepress.combiointerfaceresearch.com
For example, in silico screening of 1,3,4-thiadiazole derivatives has been used to identify potential inhibitors of the estrogen receptor for breast cancer treatment. biointerfaceresearch.com Future efforts in this area will likely involve the use of more sophisticated computational tools, such as molecular dynamics simulations and free energy calculations, to provide a more accurate prediction of binding affinities and to understand the dynamic behavior of these molecules at their target sites. This will enable the design of compounds with optimized pharmacokinetic and pharmacodynamic properties.
Rational Design of Multi-targeting Agents
The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The 1,3,4-thiadiazole scaffold is well-suited for the development of multi-targeting agents due to its ability to be readily functionalized at multiple positions. This allows for the incorporation of different pharmacophores into a single molecule, each designed to interact with a specific biological target.
The rational design of multi-targeting agents based on the this compound core represents a significant future opportunity. By combining this scaffold with other known pharmacophores, it may be possible to develop novel therapeutics that can simultaneously modulate multiple disease-related pathways, potentially leading to improved efficacy and a reduced likelihood of drug resistance.
Integration with Advanced Screening and Assay Technologies
The discovery of novel biological activities and therapeutic targets for this compound and its derivatives will be greatly facilitated by the integration of advanced screening and assay technologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. This can accelerate the identification of lead compounds with desired biological activities.
Furthermore, the use of high-content screening (HCS) can provide more detailed information about the effects of these compounds on cellular morphology and function. By combining these advanced screening technologies with computational modeling and traditional medicinal chemistry approaches, researchers can more efficiently explore the therapeutic potential of the 1,3,4-thiadiazole scaffold and accelerate the development of new drugs based on this versatile chemical structure.
Q & A
Q. What are the standard synthetic routes for methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. Key parameters for optimization include:
- Reagent stoichiometry : Excess alkylating reagents improve yield by driving the reaction to completion .
- Solvent and temperature : Acetic acid under reflux (3–5 hours) is commonly used for cyclization, while milder alkylation conditions (e.g., room temperature in DMF) reduce side reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- 1H NMR : The amino (-NH2) proton appears as a broad singlet near δ 6.5–7.0 ppm, while the methyl ester group resonates as a singlet at δ 3.8–4.0 ppm .
- IR spectroscopy : Stretching vibrations for the thiadiazole ring (C=N, ~1600 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) confirm the core structure .
- Elemental analysis : Used to validate molecular formula and purity (>95% by TLC) .
Q. How can researchers screen the compound for preliminary biological activity?
- Anticonvulsant assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
- Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Alkylation of the thiol group : Introducing substituents like methyl or benzyl via S-alkylation increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
- Carboxylate ester hydrolysis : Converting the methyl ester to a free carboxylic acid enhances water solubility for in vivo studies .
- Hybrid derivatives : Conjugation with triazole or indole moieties (e.g., via Schiff base formation) broadens antimicrobial and anticancer spectra .
Q. What computational tools aid in predicting SAR and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors (anticonsvulsant) or topoisomerase II (anticancer) .
- QSAR modeling : Employ Gaussian or CODESSA-Pro to correlate electronic parameters (e.g., HOMO/LUMO energies) with activity .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
Q. How can contradictory biological data (e.g., variable IC50 values) be resolved?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability tests : Use liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis) that skews results .
- Synergistic studies : Combine with CYP450 inhibitors (e.g., ketoconazole) to assess pharmacokinetic interactions .
Methodological Challenges & Solutions
Q. How to address low solubility in pharmacological assays?
Q. What strategies mitigate toxicity in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
